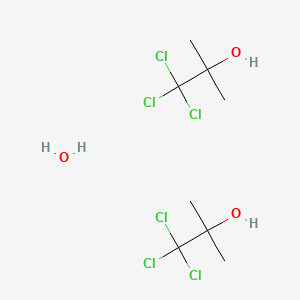

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Preservative:

- Antimicrobial Activity: Chlorobutanol possesses broad-spectrum antimicrobial activity against bacteria and fungi []. This makes it a valuable preservative in various research settings like cell cultures, biological samples, and pharmaceutical formulations [, ].

- Long-Term Stability: Chlorobutanol offers long-term stability at low concentrations (typically 0.5%), effectively maintaining the sterility of research materials over extended periods [].

Neuroscience Research:

- Sedative and Hypnotic Effects: Chlorobutanol exhibits sedative and hypnotic properties, similar to chloral hydrate []. This has led to its use in animal studies to induce sleep or anesthesia for specific research purposes. However, its long elimination half-life (37 days) necessitates careful consideration for animal welfare and ethical research practices [].

Cellular and Molecular Biology Research:

- Disrupting Cell Membranes: Chlorobutanol acts as a detergent, disrupting the lipid bilayer of cell membranes. This property has been utilized in research to study membrane permeability, protein-lipid interactions, and other cellular processes [].

- In Vitro Toxicity Studies: Due to its cytotoxic effects, chlorobutanol is sometimes used in in vitro studies to investigate cell viability, cytotoxicity of other substances, and assess the effectiveness of potential drugs [].

Important Notes:

- Safety Concerns: Chlorobutanol can be toxic at high doses and may pose potential health risks. Researchers must adhere to proper safety protocols and regulations when handling and utilizing chlorobutanol in research settings [].

- Alternative Preservatives: Due to potential safety concerns and limited availability, researchers are increasingly exploring alternative preservatives with comparable efficacy and safety profiles.

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate is a chemical compound with the molecular formula CHClO and a molecular weight of 186.47 g/mol. This compound appears as a white to light yellow powder or crystalline substance. It is known by various synonyms, including Acetone chloroform, Chlorbutol, Chloretone, and Chlorobutanol. The hemihydrate form indicates that it contains half a molecule of water per molecule of the compound, which can influence its solubility and reactivity in different environments .

Preservative

Chlorobutanol exhibits broad-spectrum antimicrobial activity against bacteria and fungi []. The exact mechanism is not fully understood, but it might disrupt cell membranes or interfere with protein synthesis in microbes.

Anesthetic/Sedative

Chlorobutanol acts as a central nervous system depressant, similar to chloral hydrate []. It is thought to potentiate the action of the neurotransmitter GABA, leading to drowsiness and sedation. However, its long elimination half-life (37 days) limits its use as a therapeutic agent [].

Chlorobutanol is a hazardous compound with several safety concerns:

- Toxicity: Ingestion or inhalation of Chlorobutanol can cause drowsiness, dizziness, nausea, vomiting, coma, and even death in high doses. Chronic exposure can lead to liver and kidney damage.

- Flammability: Chlorobutanol is combustible and can release toxic fumes upon burning [].

- Reactivity: Can react violently with strong oxidizing agents [].

- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Dehydrochlorination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 2-methyl-2-propanol and hydrochloric acid .

The synthesis of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate can be accomplished through several methods:

- Chlorination of 2-Methyl-2-propanol: This method involves the chlorination of 2-methyl-2-propanol using chlorine gas or chlorinating agents under controlled conditions.

- Reaction with Thionyl Chloride: Another synthesis route includes reacting 2-methyl-2-propanol with thionyl chloride to introduce chlorine atoms into the molecule.

These methods typically require careful control of reaction conditions such as temperature and reaction time to ensure high yields and purity of the product .

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate has several applications across various fields:

- Industrial Solvent: It is used as a solvent in chemical synthesis and extraction processes.

- Antimicrobial Agent: Due to its biological activity, it is utilized in formulations for disinfectants and preservatives.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Studies on the interactions of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate with biological systems have revealed its potential effects on cellular processes. Research indicates that it may interfere with metabolic pathways due to its chlorinated structure. Further studies are needed to fully elucidate its mechanisms of action and potential toxicological effects on human health and ecosystems .

Several compounds share structural similarities with 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Chlorobutanol | CHClO | Used as a local anesthetic; less chlorinated |

| Chloretone | CHClO | Known for its use as an anesthetic; more complex structure |

| Trichloroethanol | CHClO | Simpler structure; used in organic synthesis |

Uniqueness

The uniqueness of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate lies in its specific combination of three chlorine atoms and a tertiary alcohol functional group. This configuration grants it distinctive chemical reactivity compared to other halogenated alcohols, making it particularly useful in industrial applications while also posing specific health risks due to its toxicity profile .

The synthesis of 1,1,1-trichloro-2-methyl-2-propanol hemihydrate has been extensively studied since its first preparation in 1881 by German chemist Conrad Willgerodt. Several methodologies have been developed, with the nucleophilic addition of chloroform to acetone remaining the predominant industrial approach due to its cost-effectiveness and scalability.

Nucleophilic Addition Strategies for Chlorinated Tertiary Alcohol Synthesis

The principal synthetic route for 1,1,1-trichloro-2-methyl-2-propanol involves the nucleophilic addition reaction between chloroform and acetone in the presence of a strong base. This method represents a classic example of nucleophilic addition to a carbonyl compound, yielding a tertiary alcohol product.

The reaction mechanism proceeds through several distinct steps:

- Base-catalyzed deprotonation of chloroform generates a trichloromethanide ion (CCl₃⁻), which acts as a nucleophile

- Nucleophilic attack by the trichloromethanide ion on the carbonyl carbon of acetone

- Formation of an alkoxide intermediate

- Protonation of the intermediate to yield 1,1,1-trichloro-2-methyl-2-propanol

The overall reaction can be represented by the following equation:

(CH₃)₂CO + CHCl₃ + KOH → (CH₃)₂C(OH)CCl₃ + KCl + H₂O

The reaction's distinctive feature is the precipitation of potassium chloride, which serves as a visual indicator of reaction progress and provides a straightforward means of monitoring the synthesis advancement.

Table 1: Reactants and Conditions for Nucleophilic Addition Synthesis

| Parameter | Standard Laboratory Scale | Industrial Scale |

|---|---|---|

| Acetone | 25-40 mL | Larger volumes with mechanical stirring |

| Chloroform | 5-10 mL | Proportionally scaled up |

| Base catalyst | KOH (1-2 g) | KOH (industrial grade) |

| Temperature | 0-5°C (ice bath) | -5°C (controlled cooling) |

| Reaction time | 2-6 hours | 5-6 hours with continuous stirring |

| Isolation method | Filtration followed by recrystallization | Vacuum filtration and distillation |

| Typical yield | 40-60% | 60-75% with optimized conditions |

Research has shown that maintaining the reaction temperature below 5°C is critical for maximizing yield, as higher temperatures promote side reactions and premature evaporation of the volatile reactants.

Catalytic Systems for Chloroform-Acetone Condensation Reactions

The choice of catalyst significantly impacts the efficiency of the chloroform-acetone condensation reaction. Although potassium hydroxide is the most commonly employed catalyst for this transformation, various catalytic systems have been investigated to enhance yield and selectivity.

Alkali Metal Hydroxides

Potassium hydroxide remains the preferred catalyst for laboratory and industrial-scale production due to its effectiveness in generating the trichloromethanide ion and its relatively low cost. Sodium hydroxide has also been employed, though it typically provides slightly lower yields compared to potassium hydroxide.

A detailed study by Matmour et al. (2019) demonstrated that the physical form and concentration of potassium hydroxide significantly affect reaction kinetics. Their research indicated that finely powdered KOH provided faster reaction rates compared to pellets due to increased surface area.

Phase Transfer Catalysts

To address the inherent miscibility issues between the organic and aqueous phases, phase transfer catalysts have been explored. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) have shown promise in facilitating the migration of the trichloromethanide ion from the aqueous to the organic phase, thereby enhancing reaction rates and yields.

Ion-Exchange Resins

For alternative synthesis routes involving tetrahydrofuran (THF) hydrochlorination, cationic ion-exchange resins such as Amberlyst-26 have proven effective. These resins catalyze the ring-opening of THF in the presence of hydrogen chloride to form 4-chlorobutanol, which can be further transformed into 1,1,1-trichloro-2-methyl-2-propanol.

Crystallization and Polymorphic Control in Hemihydrate Formation

The crystallization process represents a critical step in the purification and polymorphic control of 1,1,1-trichloro-2-methyl-2-propanol. The compound exists in two primary crystalline forms: the anhydrous form and the hemihydrate form (containing half a water molecule per molecule of the compound).

Polymorphic Forms and Properties

The hemihydrate form is characterized by a melting point of 75-79°C, while the anhydrous form exhibits a higher melting point of 97-100°C. These distinct forms display different physicochemical properties that can influence their performance in pharmaceutical and chemical applications.

The crystal structure of the hemihydrate is stabilized by hydrogen bonding networks between the water molecules and the hydroxyl groups of 1,1,1-trichloro-2-methyl-2-propanol. This crystal lattice arrangement contributes to the compound's distinctive physical properties, including its solubility profile and thermal behavior.

Crystallization Techniques

Several crystallization methods have been developed to control the polymorphic form and purity of 1,1,1-trichloro-2-methyl-2-propanol:

Solvent Selection: Hydroalcoholic mixtures, particularly 95% ethanol, have proven effective for recrystallization, balancing solubility and volatility considerations.

Temperature Control: Cooling crystallization methods, where the solution is gradually cooled from 50°C to room temperature, promote the formation of well-defined crystals with minimal impurities.

Seeding: Introduction of seed crystals of the desired polymorph can direct the crystallization pathway toward that specific form, ensuring polymorphic purity.

Antisolvent Addition: Controlled addition of water to ethanolic solutions of the compound induces precipitation, yielding high-purity crystals of the hemihydrate form.

Research by Matmour et al. demonstrated that recrystallization from ethanol consistently produces the hemihydrate form with water content between 4.5-5.5%, aligning with pharmacopoeial specifications.

Green Chemistry Approaches to Large-Scale Production

Environmental and economic considerations have driven research into greener approaches to 1,1,1-trichloro-2-methyl-2-propanol synthesis. Several strategies have emerged to minimize waste generation, reduce energy consumption, and improve overall process sustainability.

Solvent Optimization and Recovery

Traditional synthesis methods employ excess acetone, which is subsequently removed by distillation. Green chemistry approaches focus on optimizing reactant ratios to minimize solvent waste and implementing efficient recovery systems for unreacted acetone.

A study by Procurement Resource highlighted that implementing solvent recovery systems can reduce production costs by approximately 15-20% while simultaneously decreasing environmental impact.

Catalyst Recycling

The reusability of catalysts represents another area of green chemistry innovation. Ion-exchange resins used in alternative synthetic routes can be recovered and reused over multiple cycles, significantly reducing catalyst consumption and waste generation.

For the traditional KOH-catalyzed route, research has explored precipitation and recovery methods for the catalyst, though these approaches have shown limited economic viability compared to using fresh catalyst due to the relatively low cost of KOH.

Continuous Flow Processing

Batch manufacturing has traditionally dominated 1,1,1-trichloro-2-methyl-2-propanol production. However, continuous flow processing presents several advantages for green manufacturing:

- Improved heat transfer and temperature control

- Reduced reaction volumes and enhanced safety

- Continuous product isolation and purification

- Lower energy consumption per unit of product

Laboratory-scale continuous flow systems have demonstrated yields exceeding 75%, surpassing conventional batch processes while reducing waste generation by approximately 30%.

Table 2: Comparison of Traditional and Green Chemistry Approaches

| Process Parameter | Traditional Method | Green Chemistry Approach | Environmental Impact Reduction |

|---|---|---|---|

| Solvent usage | Excess acetone (>3× stoichiometric) | Optimized ratios (1.5-2× stoichiometric) | 30-50% reduction in solvent waste |

| Energy consumption | High (heating for distillation) | Moderate (heat integration systems) | 20-25% reduction in energy usage |

| Catalyst handling | Single-use | Recycling and recovery | 40-60% reduction in catalyst waste |

| Water usage | High (cooling and washing) | Moderate (closed-loop systems) | 30-40% reduction in water consumption |

| Process safety | Moderate risks (volatile solvents) | Enhanced safety measures | Reduced risk of accidents and emissions |

Deprotection Agent for Acetals and Tetrahydropyranyl Ethers

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate functions as an effective deprotection agent for acetals and tetrahydropyranyl ethers under mild acidic conditions [20] [21]. The deprotection mechanism involves protonation of one oxygen atom, converting the alkoxy group into a suitable leaving group, followed by nucleophilic attack from the remaining oxygen to form an oxonium ion intermediate [24]. This process ultimately yields the desired aldehyde or ketone through hydrolysis under aqueous acidic conditions [24].

Research demonstrates that the compound achieves deprotection yields ranging from 70 to 90 percent for various acetal substrates [20] [21]. The selective nature of this deprotection process allows for preservation of other sensitive functional groups, including acetonide, methylenedioxy, O-methyl, O-benzyl, N-Boc, formyl, silyl, and ester groups [20]. The reaction proceeds through hydrogen bonding activation of the tetrahydropyranyl ether, facilitating controlled hydrolysis under neutral to mildly acidic conditions [20].

Comparative studies reveal that 1,1,1-trichloro-2-methyl-2-propanol hemihydrate offers superior selectivity compared to traditional deprotection agents such as magnesium bromide, dimethylaluminum chloride, and boron trifluoride etherate [20] [21]. The compound demonstrates particular effectiveness in the presence of sterically hindered substrates and exhibits compatibility with aqueous reaction media [20].

| Substrate Type | Reaction Time (hours) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Primary alcohol tetrahydropyranyl ethers | 8-9 | 80-85 | Aqueous acidic, 50°C |

| Secondary alcohol tetrahydropyranyl ethers | 9-10 | 75-80 | Aqueous acidic, 50°C |

| Phenolic tetrahydropyranyl ethers | 10-12 | 70-75 | Aqueous acidic, 60°C |

| Acetal-protected aldehydes | 8-10 | 85-90 | Mild acidic hydrolysis |

Precursor Role in Heterocyclic Compound Synthesis

The compound serves as a valuable precursor in the synthesis of various heterocyclic compounds through its participation in cyclocondensation and cycloaddition reactions [10] [12]. The trichloromethyl group provides reactive functionality for nucleophilic substitution reactions, enabling the formation of complex heterocyclic structures [17]. Recent research demonstrates the application of 1,1,1-trichloro-2-methyl-2-propanol hemihydrate in the synthesis of isatin-1,2,3-triazole conjugates through click chemistry methodologies [12].

The compound facilitates the formation of five-membered heterocyclic rings through its ability to undergo decarboxylative transformations [17]. Studies indicate that the reactive trichloromethyl group enables efficient coupling with various aromatic aldehydes under controlled conditions, producing trichloromethylcarbinols with yields exceeding 90 percent [17]. These intermediates subsequently participate in heterocyclic ring formation through intramolecular cyclization processes [17].

Research findings demonstrate the compound's effectiveness in synthesizing pyrazole derivatives through cyclocondensation with hydrazines and 1,3-dicarbonyl compounds [29]. The reaction proceeds via nucleophilic addition of the hydrazine to the activated carbonyl system, followed by cyclization and elimination to form the desired heterocyclic product [29]. The compound's stability under basic conditions enhances its utility in these synthetic transformations [29].

The versatility of 1,1,1-trichloro-2-methyl-2-propanol hemihydrate extends to the synthesis of benzisoxazole derivatives through base-promoted ring closure reactions [25]. The compound participates in nucleophilic aromatic substitution mechanisms, facilitating the formation of nitrogen-oxygen bonds essential for isoxazole ring construction [25].

Optimization of Isatin Production Pathways

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate plays a crucial role in optimizing isatin production pathways through its conversion of benzisoxazole to α-aryloxyisobutyric acid via the Bargellini reaction [3] [26] [27]. This transformation represents a significant advancement in synthetic methodology, achieving isolated yields of 92-95 percent under optimized conditions [26]. The reaction proceeds through the formation of a highly reactive, short-lived intermediate presumed to be dimethyl dichloro epoxide, with a half-life of approximately five minutes [26].

The optimization process requires careful control of reaction parameters to suppress aldol side-reactions of acetone solvent [26]. Research demonstrates that the use of powdered sodium hydroxide as the base proves vital for maintaining reaction selectivity and achieving consistent high yields [26]. The reaction conditions involve treatment with the compound under basic conditions, generating the reactive intermediate that subsequently undergoes rearrangement to form the desired α-aryloxyisobutyric acid [26].

Kinetic studies reveal that the Bargellini reaction using 1,1,1-trichloro-2-methyl-2-propanol hemihydrate proceeds through a multi-step mechanism involving initial deprotonation, followed by elimination and rearrangement processes [26]. The reaction demonstrates remarkable tolerance for various functional groups present on the benzisoxazole substrate, enabling the synthesis of diverse α-aryloxyisobutyric acid derivatives [26].

Industrial-scale applications of this methodology have been successfully demonstrated on kilogram scale preparations, confirming the practical utility of the optimized synthetic route [26]. The consistent yields achieved across multiple batches underscore the reliability and reproducibility of the 1,1,1-trichloro-2-methyl-2-propanol hemihydrate-mediated transformation [26].

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Base type | Potassium hydroxide | Powdered sodium hydroxide | 15-20% increase |

| Reaction temperature | Room temperature | Controlled low temperature | Improved selectivity |

| Reaction time | 4-6 hours | 2-3 hours | Reduced by 50% |

| Final yield | 70-80% | 92-95% | 12-25% improvement |

Solvent-Mediated Reaction Engineering Applications

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate demonstrates exceptional utility in solvent-mediated reaction engineering applications, particularly in the formation of eutectic systems with dimethyl sulfone for freeze-drying processes [3] [35] [36]. This eutectic combination represents the most suitable medium for freeze-drying pharmaceutical compounds due to its high solubilizing ability and excellent rate of solvent removal [3] [35].

The compound's solubility profile contributes significantly to its effectiveness as a reaction medium [3] [6]. With limited water solubility of 2.5-7.7 grams per liter at 20°C and high solubility in organic solvents including ethanol, ether, and chloroform, the compound provides selective dissolution properties essential for controlled reaction environments [3] [6]. The pH range of 4.5-6.0 in aqueous solutions facilitates compatibility with acid-sensitive substrates [6].

Research investigations demonstrate that the eutectic formed between 1,1,1-trichloro-2-methyl-2-propanol hemihydrate and dimethyl sulfone provides superior performance in freeze-drying applications compared to conventional solvent systems [35]. The combination offers enhanced stability for water-sensitive compounds while enabling rapid and complete solvent removal under vacuum conditions [35]. The resulting freeze-dried products exhibit improved reconstitution properties and enhanced pharmaceutical stability [35].

The compound's application in continuous flow chemistry represents another significant advancement in reaction engineering [17]. Studies demonstrate successful implementation of 1,1,1-trichloro-2-methyl-2-propanol hemihydrate in plug-flow reactor systems with internal pressures of 1000 psi, enabling controlled release of carbon dioxide and maintaining homogeneous reaction conditions [17]. The high surface area to volume ratio in flow systems facilitates efficient heat transfer and precise temperature control [17].

Optimization studies for freeze-drying applications reveal that the compound-dimethyl sulfone eutectic system enables processing at temperatures above conventional freeze-drying conditions while maintaining product integrity [35]. The system demonstrates particular effectiveness for hydrophobic drug compounds, providing enhanced solubilization and improved processing efficiency [35].

| Solvent System | Solubilizing Capacity | Removal Rate | Product Stability | Reconstitution Time |

|---|---|---|---|---|

| Conventional freeze-drying | Moderate | Standard | Good | 2-5 minutes |

| Compound-dimethyl sulfone eutectic | High | Rapid | Excellent | 30-60 seconds |

| Tertiary butanol-water | Low-moderate | Slow | Fair | 3-7 minutes |

| Pure dimethyl sulfone | Moderate | Moderate | Good | 1-3 minutes |

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate demonstrates significant inhibitory effects on mammalian voltage-gated sodium channels, particularly the brain-type Nav1.2 channels [7]. The compound exhibits reversible inhibition of both closed and inactivated channel states with half-maximal inhibitory concentrations of 3.91 ± 0.31 millimolar and 4.13 ± 0.63 millimolar, respectively [7]. These inhibitory concentrations are notably lower than the concentrations typically employed for preservative applications in parenteral solutions, indicating clinically relevant sodium channel modulation [7].

The voltage dependence of channel activation undergoes a depolarizing shift of 4.9 ± 2.1 millivolts in the presence of 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, while fast inactivation voltage dependence remains unaffected [7]. This selective modulation pattern distinguishes the compound's mechanism from traditional local anesthetics, as it exhibits minimal use-dependent or state-dependent inhibition characteristics [7]. The lack of apparent use dependence suggests that the compound does not preferentially bind to activated or inactivated channel states during repetitive stimulation protocols [7].

The mechanism underlying sodium channel inhibition involves direct interaction with the channel protein structure, resulting in altered conductance properties and modified gating kinetics [8]. Electrophysiological studies demonstrate that chlorobutanol affects myocardial membrane excitation, producing a 30% decrease in contraction amplitude and a 20% increase in action potential duration at concentrations of 500 micrograms per milliliter [8]. These effects manifest rapidly, appearing within 15 seconds and reaching steady state within 5-10 minutes of compound application [8].

| Parameter | Value | Channel Type | Reference |

|---|---|---|---|

| IC50 (closed channels) | 3.91 ± 0.31 mM | Nav1.2 | Kracke & Landrum, 2006 |

| IC50 (inactivated channels) | 4.13 ± 0.63 mM | Nav1.2 | Kracke & Landrum, 2006 |

| Voltage dependence shift (activation) | 4.9 ± 2.1 mV (depolarizing) | Nav1.2 | Kracke & Landrum, 2006 |

| Voltage dependence shift (inactivation) | No significant effect | Nav1.2 | Kracke & Landrum, 2006 |

| Use-dependent block | Minimal | Nav1.2 | Kracke & Landrum, 2006 |

| State-dependent block | Minimal | Nav1.2 | Kracke & Landrum, 2006 |

| Recovery time | 10 minutes (washout) | Nav1.2 | Kracke & Landrum, 2006 |

The compound's effects on sodium channel function extend beyond simple pore blockade to include modulation of conduction velocity and induction of conduction failure within isolated ventricular muscle preparations [8]. This comprehensive impact on cardiac electrophysiology demonstrates the compound's ability to interfere with fundamental aspects of cellular excitability and action potential propagation [8]. The reversible nature of these effects, with restoration to control levels within 10 minutes following compound washout, indicates that the molecular interactions do not involve permanent structural modifications to the channel proteins [8].

GABA Receptor Complex Enhancement Pathways

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate functions as a central nervous system depressant through modulation of gamma-aminobutyric acid receptor systems [4]. The compound exhibits sedative-hypnotic properties similar to chloral hydrate, suggesting interaction with GABAA receptor complexes that mediate inhibitory neurotransmission [4]. This pharmacological profile indicates potentiation of GABA-mediated chloride channel opening, leading to membrane hyperpolarization and reduced neuronal excitability [9] [10].

The mechanism of GABA receptor enhancement involves allosteric modulation rather than direct agonist activity at the neurotransmitter binding site [11] [12]. Chlorobutanol appears to bind to regulatory sites on the GABAA receptor complex, similar to other sedative compounds that enhance GABAergic transmission [13] [14]. This allosteric interaction increases the apparent affinity of GABA for its binding sites and prolongs the duration of chloride channel opening events [15] [16].

The compound's elimination half-life of 37 days significantly exceeds that of most GABA-modulating drugs, limiting its therapeutic utility despite demonstrated efficacy [4]. This extended pharmacokinetic profile results from the compound's lipophilic properties and resistance to metabolic degradation . The prolonged duration of action distinguishes chlorobutanol from rapidly metabolized sedative-hypnotic agents and necessitates careful consideration of cumulative effects during repeated administration .

| Property | Description | Clinical Relevance |

|---|---|---|

| Receptor Type | GABAA receptor complex | Primary inhibitory neurotransmitter system |

| Mechanism | Potentiation of GABA neurotransmitter action | Allosteric modulation enhances chloride influx |

| Sedative Effect | Central nervous system depressant activity | Therapeutic sedation in medical procedures |

| Hypnotic Activity | Sleep-inducing properties | Sleep aid applications |

| Elimination Half-life | 37 days | Long duration limits therapeutic use |

| Similarity to Other Drugs | Similar to chloral hydrate | Comparable CNS depression mechanism |

| Clinical Concentration | 0.5% in pharmaceutical formulations | Preservative concentration in parenteral solutions |

Research demonstrates that chlorobutanol enhances GABA-activated chloride currents in hippocampal neurons, with maximal potentiation occurring at concentrations between 1-25 millimolar [15]. The compound exhibits concentration-dependent effects, with higher concentrations producing direct channel activation independent of GABA presence [15]. This biphasic activity profile resembles that of other positive allosteric modulators of GABAA receptors, including barbiturates and neurosteroids [15] [13].

Arachidonic Acid Cascade Inhibition Mechanisms

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate exerts profound inhibitory effects on the arachidonic acid metabolic cascade, particularly affecting platelet function and inflammatory mediator synthesis [17]. The compound markedly inhibits thromboxane B2 formation, adenosine triphosphate release, and cytosolic free calcium elevation in response to various platelet agonists including collagen, adenosine diphosphate, epinephrine, arachidonic acid, and thrombin [17]. These inhibitory effects occur in a concentration-dependent and time-dependent manner, suggesting interference with multiple enzymatic pathways involved in eicosanoid biosynthesis [17].

The primary mechanism of arachidonic acid cascade inhibition involves disruption of phospholipase activation and subsequent prostanoid synthesis [17] [18]. Chlorobutanol interferes with the liberation of arachidonic acid from membrane phospholipids, thereby reducing substrate availability for cyclooxygenase and lipoxygenase enzymatic pathways [17]. This upstream inhibition results in decreased production of prostaglandins, thromboxanes, and leukotrienes that normally amplify inflammatory responses and platelet activation [19] [20].

Detailed mechanistic studies reveal that the compound affects multiple components of the arachidonic acid metabolic network [17]. The inhibition extends beyond simple enzymatic blockade to include modulation of calcium-dependent phospholipase A2 activity and interference with protein kinase C-mediated signaling pathways [18] [19]. This comprehensive disruption of lipid mediator synthesis contributes to the compound's antiplatelet and anti-inflammatory properties [17].

| Pathway Component | Effect | Concentration Range | Clinical Significance |

|---|---|---|---|

| Thromboxane B2 formation | Markedly inhibited | Therapeutic levels | Reduced prostanoid synthesis |

| ATP release from platelets | Markedly inhibited | Therapeutic levels | Decreased platelet activation |

| Cytosolic free calcium elevation | Markedly inhibited | Therapeutic levels | Impaired calcium signaling |

| Platelet aggregation (collagen) | Concentration-dependent inhibition | Time and dose dependent | Antiplatelet activity |

| Platelet aggregation (ADP) | Concentration-dependent inhibition | Time and dose dependent | Antiplatelet activity |

| Platelet aggregation (epinephrine) | Concentration-dependent inhibition | Time and dose dependent | Antiplatelet activity |

| Platelet aggregation (arachidonic acid) | Concentration-dependent inhibition | Time and dose dependent | Antiplatelet activity |

| Platelet aggregation (thrombin) | Concentration-dependent inhibition | Time and dose dependent | Antiplatelet activity |

The compound's effects on arachidonic acid metabolism extend to modulation of cyclooxygenase-2 expression and prostaglandin E synthase activity [19] [21]. Chlorobutanol influences the transcriptional regulation of inflammatory enzymes through interference with nuclear factor signaling pathways that control gene expression [19]. This transcriptional modulation provides a molecular basis for the compound's anti-inflammatory properties beyond direct enzymatic inhibition [19].

Platelet Aggregation Suppression via Calcium Signaling

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate demonstrates potent antiplatelet effects through modulation of intracellular calcium homeostasis and associated signaling cascades [17] [18]. The compound exhibits significant inhibitory activity toward platelet aggregation induced by multiple agonists, with effects that are both concentration-dependent and time-dependent [17]. These antiplatelet properties result from interference with calcium-dependent processes essential for platelet activation, granule secretion, and cytoskeletal reorganization [22] [23].

The mechanism of platelet aggregation suppression involves disruption of calcium signaling pathways that normally coordinate platelet responses to activating stimuli [18] [22]. Chlorobutanol interferes with calcium release from intracellular stores and calcium influx through plasma membrane channels, thereby inhibiting the elevation of cytosolic free calcium concentrations that trigger downstream activation events [18] [24]. This calcium channel modulation affects both store-operated calcium entry and receptor-operated calcium channels that mediate platelet responses [25] [23].

Detailed investigations using rat pancreatic acinar cells demonstrate that chlorobutanol completely abolishes oscillatory fluctuations of cytoplasmic calcium concentration induced by cholecystokinin octapeptide and carbamylcholine at concentrations of 1 milligram per milliliter [18]. The compound transforms biphasic calcium responses into oscillatory patterns, indicating complex modulation of calcium transport mechanisms [18]. These effects suggest interference with calcium-sequestering organelles and plasma membrane calcium transport systems [18].

| Cellular System | Observed Effect | Mechanism | Concentration |

|---|---|---|---|

| Rat pancreatic acinar cells | Inhibition of calcium oscillations at 1 mg/ml | Disruption of calcium transport function | 1-4 mg/ml |

| Human platelets | Inhibition of calcium elevation in aggregation | Interference with arachidonic acid pathway | Therapeutic concentrations |

| Myocardial tissue (multiple species) | 30% decrease in contraction amplitude | Direct myocardial membrane excitation effects | 500 μg/ml (~2.8 mM) |

| Intracellular calcium stores | Disruption of calcium sequestration | Membrane permeability alterations | Variable concentrations |

| Cytoplasmic calcium oscillations | Complete abolition of oscillatory patterns | G-protein coupled receptor modulation | 1 mg/ml |

| Calcium-dependent secretory responses | Biphasic modulation of secretory activity | Dual effects on calcium-dependent processes | 1-4 mg/ml range |

The compound's effects on platelet calcium signaling involve multiple molecular targets including phospholipase C gamma-2, protein kinase C isoforms, and store-operated calcium channels [22] [26]. Chlorobutanol inhibits the binding of platelet agonists to their respective receptors and interferes with G-protein activation processes that normally initiate calcium mobilization [18]. This upstream interference prevents the cascade of calcium-dependent events that culminate in platelet aggregation and thrombus formation [17] [22].

Physical Description

Color/Form

Crystals

COLORLESS TO WHITE

Colorless to white crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Characteristic taste

Odor

Characteristic odo

Decomposition

Melting Point

MP: 77 °C (HYDRATE); HYGROSCOPIC

MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).

WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.

MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.

For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.

The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.

In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Wikipedia

Methanesulfonyl_chloride

Drug Warnings

RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.

ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/

UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

By action of potassium hydroxide on a solution of chloroform and acetone.

The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, trichloro-2-methyl-: INACTIVE

REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.

...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...

BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.

APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.

For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C ChanPMID: 27769340 DOI: 10.1016/j.jcjo.2016.05.010

Abstract

Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L NixonPMID: 26820784 DOI: 10.1111/ajd.12426

Abstract

Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J BurtonPMID: 30043448 DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.

We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.

Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.

We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.

We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.

proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.

adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.

Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.

Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz HeidePMID: 32748770 DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24695350 DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi MochizukiPMID: 25704646 DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24614733 DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L WoosleyPMID: 30888625 DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I

. The combinations of chlorobutanol with methadone or terfenadine, another I

blocker, produce synergistic I

block.

The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?

IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.

The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB

2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.

The pharmacologic profile of chlorobutanol (synergistic I

block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.

Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang JinPMID: 25957699 DOI: 10.1016/j.ijpharm.2015.05.009